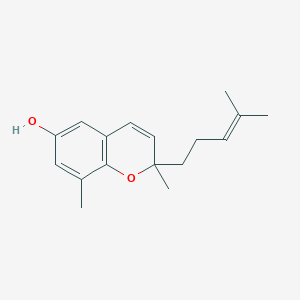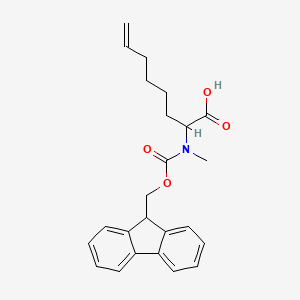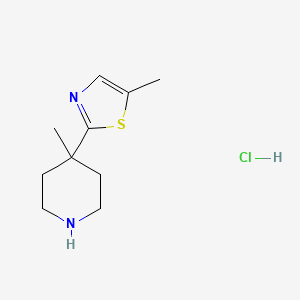
Atractylochromene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atractylochromene is a naturally occurring compound isolated from the rhizomes of Atractylodes macrocephala, a plant belonging to the Asteraceae family. It is known for its potential therapeutic properties, particularly as an inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cancers, including colorectal cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Atractylochromene can be synthesized through activity-guided purification from the rhizomes of Atractylodes macrocephala. The structure of this compound is identified as 2,8-dimethyl-6-hydroxy-2-(4-methyl-3-pentenyl)-2H-chromene . The synthetic process involves the extraction of the active compound using solvents followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources. The rhizomes are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques like column chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Atractylochromene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives of this compound, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Atractylochromene has several scientific research applications:
Chemistry: It is used as a model compound to study the Wnt/β-catenin signaling pathway.
Wirkmechanismus
Atractylochromene exerts its effects by inhibiting the Wnt/β-catenin signaling pathway. It down-regulates the nuclear level of β-catenin through the suppression of galectin-3 mediated nuclear translocation of β-catenin in colon cancer cells. This inhibition leads to reduced cancer cell proliferation and increased apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atractylon: A sesquiterpene found in Atractylodes species with moderate 5-lipoxygenase inhibitory activity.
Osthol: A coumarin with selective 5-lipoxygenase inhibitory activity.
Atractylenolides I, II, and III: Compounds found in Atractylodes species with no significant inhibitory effects on 5-lipoxygenase or cyclooxygenase-1.
Uniqueness
Atractylochromene is unique due to its potent dual inhibitory activity on 5-lipoxygenase and cyclooxygenase-1, with IC50 values of 0.6 and 3.3 μM, respectively . This dual inhibition makes it a promising candidate for the development of anti-inflammatory and anticancer therapies.
Eigenschaften
Molekularformel |
C17H22O2 |
|---|---|
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2,8-dimethyl-2-(4-methylpent-3-enyl)chromen-6-ol |
InChI |
InChI=1S/C17H22O2/c1-12(2)6-5-8-17(4)9-7-14-11-15(18)10-13(3)16(14)19-17/h6-7,9-11,18H,5,8H2,1-4H3 |
InChI-Schlüssel |
OBBCGWKGCBJQIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1OC(C=C2)(C)CCC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Hydroxymethyl)-1-(3-methylbut-2-enyl)-3,7-dioxatricyclo[4.2.0.02,4]octan-8-one](/img/structure/B12302913.png)

![5-[2-(Furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-4a,6,7,8-tetrahydronaphthalene-1-carboxylic acid](/img/structure/B12302923.png)

![1-[1-Hydroxy-3-methyl-6,8-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]naphthalen-2-yl]ethanone](/img/structure/B12302932.png)

![rac-3-((3R,4R)-4-amino-1-benzylpyrrolidin-3-yl)-N-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)propanamide](/img/structure/B12302957.png)
![[8-[2-(3-Methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate](/img/structure/B12302962.png)



![5-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)pentanoic acid](/img/structure/B12302976.png)
![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)

